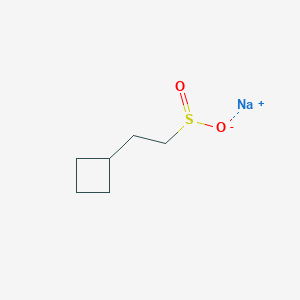
Sodium 2-cyclobutylethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyclobutylethane-1-sulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of sulfinic acid and is known for its versatile reactivity in organic synthesis. This compound is used as a building block for the synthesis of various organosulfur compounds, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-cyclobutylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyclobutylethane-1-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of sulfur dioxide and a suitable reducing agent. The process may include steps such as sulfonylation, sulfenylation, or sulfinylation, depending on the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-cyclobutylethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include sulfonates, thiols, sulfonamides, sulfides, and sulfones .
Scientific Research Applications
Sodium 2-cyclobutylethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfonamides.
Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of sodium 2-cyclobutylethane-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It can introduce the -SO₂- moiety into various molecules, facilitating the formation of carbon-sulfur bonds. This reactivity is crucial for its role in organic synthesis and its applications in various fields .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-cyclobutylethane-1-sulfinate is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where other sulfinates may not be as effective. Its reactivity and stability also make it a preferred choice in certain reactions .
Biological Activity
Sodium 2-cyclobutylethane-1-sulfinate is a sulfonic acid derivative that has garnered interest for its potential biological activities. This article delves into its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
- Chemical Formula : C5H9NaO2S
- Molecular Weight : 166.19 g/mol
- CAS Number : 1858873-11-6
This compound functions primarily through the modulation of cellular pathways involved in inflammation and apoptosis. It has been observed to influence various signaling pathways, including:
- NF-kB Pathway : This compound may inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
- Caspase Activation : It enhances caspase activation, promoting apoptosis in certain cancer cell lines .
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antioxidant Properties : Exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Antitumor Activity : Shows potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases levels of TNF-alpha | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to increased caspase activity and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Inflammation Modulation
In a model of acute inflammation, administration of this compound resulted in reduced swelling and pain, attributed to its ability to lower TNF-alpha levels and inhibit the NF-kB pathway .
Research Findings
Recent investigations have highlighted the compound's multifaceted roles:
- Cellular Studies : In vitro studies indicate that this compound enhances autophagic processes while inhibiting pathways that lead to cellular stress responses .
- Animal Models : In vivo studies involving animal models have shown a reduction in tumor size following treatment with this compound, suggesting its potential as a therapeutic agent against cancer .
Properties
Molecular Formula |
C6H11NaO2S |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
sodium;2-cyclobutylethanesulfinate |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)5-4-6-2-1-3-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
YAXYLZQJSIGVSE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















